2-methyl-N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core. Its structure features:
- 2-methyl: A small alkyl group enhancing steric stability.
- 3-phenyl: An aromatic substituent contributing to π-π interactions.
- 5-(propan-2-yl): A branched alkyl group influencing lipophilicity.
- 7-amine: Functionalized with an N-(2-methylpropyl) (isobutyl) side chain, modulating solubility and target engagement.
Pyrazolo[1,5-a]pyrimidines are explored for diverse biological activities, including anti-mycobacterial () and anticancer () properties. The structural flexibility of this scaffold allows optimization for potency and pharmacokinetics.
Properties
IUPAC Name |
2-methyl-N-(2-methylpropyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4/c1-13(2)12-21-18-11-17(14(3)4)22-20-19(15(5)23-24(18)20)16-9-7-6-8-10-16/h6-11,13-14,21H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXCUXMQSQUPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and ketones, under conditions such as reflux or microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Conditions such as acidic or basic environments, elevated temperatures, and specific solvents are often required.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, particularly for treating Mycobacterium tuberculosis . The structural modifications in compounds similar to 2-methyl-N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine have been shown to enhance their activity against this pathogen. For instance, derivatives with specific aryl substitutions exhibited potent in vitro growth inhibition of M. tuberculosis while maintaining low toxicity profiles in human liver microsomes .
Anticancer Properties
The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its anticancer properties. Compounds within this class have demonstrated selective inhibition against various cancer cell lines through mechanisms such as targeting kinases involved in tumor progression. For example, certain derivatives have shown significant activity against the HCT116 colorectal cancer cell line . The presence of substituents at specific positions on the pyrazolo ring can dramatically influence the potency and selectivity of these compounds .
Antimalarial Activity
In the search for new antimalarial agents, pyrazolo[1,5-a]pyrimidines have been evaluated for their ability to inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Compounds designed with this scaffold have shown promising results in inhibiting PfDHODH activity and reducing parasitemia in infected mice models . This highlights the potential for developing new antimalarial therapies based on structural analogs of 2-methyl-N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of pyrazolo[1,5-a]pyrimidines. Key factors influencing their activity include:
- Substituent Positioning : The position and nature of substituents on the pyrazolo and pyrimidine rings significantly affect biological activity. For example, trifluoromethyl groups at specific positions have been linked to enhanced drug activity .
- Functional Group Diversity : The introduction of various functional groups can lead to improved binding affinities and selectivity towards biological targets. Recent studies emphasize the importance of heteroatom-containing substituents that can enhance interactions with target enzymes or receptors .
- Molecular Modifications : Modifications such as halogenation and nitration at specific sites have been employed to create libraries of compounds with varied biological activities . These modifications can lead to compounds with enhanced solubility and metabolic stability.
Case Studies
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- 3-Position: Fluorinated aryl groups (e.g., 4-fluorophenyl in ) enhance anti-mycobacterial activity compared to non-fluorinated phenyl (target compound) .
- 5-Position : Bulky substituents (isopropyl, tert-butyl) improve target binding in mycobacterial ATP synthase models .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-methyl-N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been identified as a promising scaffold for drug design due to its diverse biological activities. The IUPAC name and chemical structure are critical for understanding its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 2-methyl-N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Molecular Formula | C20H26N4 |
| Molecular Weight | 338.45 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its role as a cyclin-dependent kinase 2 (CDK2) inhibitor , which is crucial in regulating cell cycle progression. By inhibiting CDK2, the compound can effectively halt the proliferation of cancer cells. Additionally, research indicates that it may also exhibit antimycobacterial activity , particularly against Mycobacterium tuberculosis (M.tb), by inhibiting mycobacterial ATP synthase .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:
- In vitro Studies : A study reported that derivatives similar to this compound exhibited IC50 values ranging from 0.31 to 0.71 µM against various cancer cell lines, significantly outperforming standard treatments like erlotinib .
- Mechanism Insights : The compound's ability to inhibit CDK2 leads to G1 phase arrest in cancer cells, thereby preventing further cell division and promoting apoptosis .
Antimycobacterial Activity
Research has indicated that compounds within this class can inhibit the growth of M.tb:
- Inhibition Studies : A specific analog demonstrated significant inhibition of M.tb growth in culture with low toxicity to human cells, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be enhanced by modifying its structure. Key findings from SAR studies include:
- Substituent Variability : The presence of different substituents at the 3 and 5 positions on the phenyl ring significantly influences biological activity.
- Optimal Substituents : Studies suggest that halogenated phenyl groups at these positions can enhance potency against both cancer and bacterial targets .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Case Study on Cancer Cell Lines : In a comparative study involving various pyrazolo[1,5-a]pyrimidine derivatives, one derivative showed an IC50 value of 4.53 µM against MCF-7 breast cancer cells, indicating substantial anticancer activity .
- Antimycobacterial Efficacy : In vivo studies demonstrated that certain derivatives could reduce bacterial load in mouse models infected with M.tb, highlighting their potential as new therapeutic agents for tuberculosis .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursor molecules, such as pyrazole or pyrimidine intermediates, under controlled conditions. For example:
- Core Formation : Cyclization of 5-aminopyrazole derivatives with β-diketones or enaminones under acidic or basic conditions (e.g., acetic acid or NaHCO₃) to form the pyrazolo[1,5-a]pyrimidine core .
- Substituent Attachment : Alkylation or amination at the 7-position using reagents like 2-methylpropylamine under reflux in polar aprotic solvents (e.g., DMF or DCM) .
- Optimization : Catalytic systems (e.g., Pd(II) acetate for Suzuki-Miyaura coupling) and inert atmospheres (N₂/Ar) improve cross-coupling efficiency . Solvent selection (e.g., 2-methyltetrahydrofuran for solubility) and temperature control (e.g., 100°C for 3 hours) are critical for yield maximization .
Q. How can researchers characterize the structural purity of this compound, and what analytical techniques are most effective?
Answer:
- Spectroscopy :
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z ~360–400 range) .
- Chromatography : HPLC or TLC with UV detection to assess purity (>95% by area normalization) .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating its kinase inhibitory activity, and how should control experiments be designed?
Answer:
- Kinase Inhibition Assays :
- CDK9 Inhibition : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with ATP concentrations near Km values. Include staurosporine as a positive control .
- Dose-Response Curves : Test concentrations from 1 nM to 10 µM to calculate IC₅₀ values. Replicate experiments (n=3) to ensure statistical significance .
- Cellular Apoptosis Assays : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7 or A549) via luminescence, with untreated cells and Z-VAD-FMK (pan-caspase inhibitor) as controls .
Q. How do structural modifications (e.g., substituent variations) influence biological activity and target selectivity?
Answer:
- Substituent Effects :
- Trifluoromethyl Groups : Enhance binding affinity to hydrophobic kinase pockets (e.g., CDK9 inhibition improved by ~10-fold compared to methyl groups) .
- Aminoalkyl Chains : Increase solubility and bioavailability but may reduce blood-brain barrier penetration .
- Comparative Studies : Synthesize analogs with halogen (Cl, F) or methyl groups at C2/C5. Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate via SPR (surface plasmon resonance) .
Q. What strategies can resolve contradictions in biological activity data across studies?
Answer:
- Replication : Validate results in independent labs using standardized protocols (e.g., ATCC cell lines, identical assay buffers) .
- Orthogonal Assays : Confirm kinase inhibition via Western blot (e.g., phospho-RNA polymerase II levels for CDK9 activity) alongside enzymatic assays .
- Data Harmonization : Use meta-analysis tools (e.g., RevMan) to aggregate data, adjusting for variables like cell passage number or serum concentration .
Q. How can researchers optimize physicochemical properties (e.g., logP, solubility) for in vivo pharmacokinetic studies?
Answer:
- logP Optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP from ~4.5 to <3.5, improving aqueous solubility .
- Salt Formation : Prepare hydrochloride salts via reaction with HCl in ethanol to enhance bioavailability .
- In Vivo Testing : Administer via oral gavage (10–50 mg/kg) in rodent models, with plasma sampling at 0, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
